- A standard reaction condition and a single HPLC separation system are sufficient for estimation of monolignol biosynthetic pathway enzyme activitiesPlanta, 2012, 236(3), 879-885,
Cas no 30802-02-9 (Feruloyl-CoA)

Feruloyl-CoA structure
Nome del prodotto:Feruloyl-CoA
Numero CAS:30802-02-9
MF:C31H44N7O19P3S
MW:943.70
CID:4745283
Feruloyl-CoA Proprietà chimiche e fisiche
Nomi e identificatori
-
- Feruloyl coenzyme A
- Coenzyme A, S-ester with 4-hydroxy-3-methoxythiocinnamic acid (8CI)
- Coenzyme A, S-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
- Feruloyl coenzyme A
- Feruloyl-CoA
-
- Inchi: InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+
- Chiave InChI: GBXZVJQQDAJGSO-FNORWQNLSA-N
- Sorrisi: COc1cc(\C=C\C(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(O)(=O)OP(O)(=O)OCC2OC(C(O)C2OP(O)(O)=O)n2cnc3c(N)ncnc23)ccc1O
Feruloyl-CoA Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:MgCl2, R:C:37332-51-7, S:H2O, 30 min, 37°C, pH 7.5
1.2R:NH4OAc
1.2R:NH4OAc
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1
Riferimento
- Biosynthesis of fraxetin from three different substrates using engineered Escherichia coliApplied Biological Chemistry, 2020, 63(1), 55,
Metodo di produzione 3
Condizioni di reazione
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
1.2R:NH4OAc, S:H2O
Riferimento
- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymesYouji Huaxue, 2015, 35(5), 1052-1059,
Metodo di produzione 4
Condizioni di reazione
1.1R:Me2N+=CHCl •Cl-, R:C5H5N, S:THF
1.2S:THF, S:Me(CH2)4Me
2.1R:NaHCO3, S:H2O, S:Me2CO
2.2S:CHCl3
1.2S:THF, S:Me(CH2)4Me
2.1R:NaHCO3, S:H2O, S:Me2CO
2.2S:CHCl3
Riferimento
- Synthesis of S-phenyl p-hydroxythiocinnamates as precursors of S-CoA estersBulletin de la Societe Chimique de France, 1987, (1), 143-8,
Feruloyl-CoA Raw materials
Feruloyl-CoA Preparation Products
Feruloyl-CoA Letteratura correlata
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
30802-02-9 (Feruloyl-CoA) Prodotti correlati
- 1261803-27-3(2-Chloro-3'-(trifluoromethyl)biphenyl-4-methanol)
- 2227684-64-0(rac-(1R,2S)-2-(pent-3-yn-1-yl)cycloheptan-1-ol)
- 1261659-72-6(3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol)
- 55748-84-0(1-(3,4-dichlorophenyl)butane-1,3-dione)
- 148138-02-7(3-(4-Bromo-1H-pyrazol-3-yl)pyridine)
- 1017464-01-5(6-iodoquinoline-2-carboxylic acid)
- 937605-22-6(3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one)
- 1806521-21-0(1-(2-Bromo-4-(chloromethyl)phenyl)propan-2-one)
- 1369138-78-2(tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate)
- 1379292-24-6(4-methoxy-3-(2-methylpropoxy)benzenethiol)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
